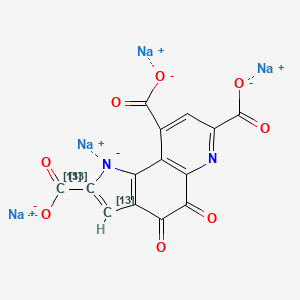

Pyrroloquinoline quinone-13C3 (sodium)

Description

BenchChem offers high-quality Pyrroloquinoline quinone-13C3 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrroloquinoline quinone-13C3 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H2N2Na4O8 |

|---|---|

Molecular Weight |

421.11 g/mol |

IUPAC Name |

tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate |

InChI |

InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;; |

InChI Key |

CXKUNARLYIWSIT-LPZZJZAJSA-J |

Isomeric SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mass Spectrometric Quantification of Pyrroloquinoline Quinone (PQQ) Using a Stable Isotope-Labeled Internal Standard

Executive Summary

Pyrroloquinoline quinone (PQQ) is a redox cofactor with significant interest in nutrition, pharmacology, and clinical research. Accurate and precise quantification of PQQ in complex biological matrices is paramount for understanding its pharmacokinetics, efficacy, and safety. This technical guide provides an in-depth exploration of the molecular weight characteristics of PQQ disodium salt and its stable isotope-labeled analogue, PQQ-¹³C₃ sodium salt. It elucidates the foundational principles of Stable Isotope Dilution-Mass Spectrometry (SID-MS), the gold-standard analytical technique for which these compounds are designed. We present a detailed comparison of their physicochemical properties, a step-by-step protocol for quantification in a biological matrix, and the scientific rationale underpinning the experimental design, offering researchers a comprehensive resource for implementing robust and reliable PQQ bioanalysis.

Introduction to Pyrroloquinoline Quinone (PQQ)

Biochemical Significance

Pyrroloquinoline quinone, also known as methoxatin, is a novel quinone cofactor for a class of enzymes called quinoproteins, primarily bacterial dehydrogenases[1]. While not biosynthesized by humans, PQQ is ingested through diet and has demonstrated a range of biological activities. It plays a crucial role in cellular processes, including mitochondrial biogenesis, and exhibits potent antioxidant and neuroprotective properties[1][2]. Its impact on growth, immune function, and cellular signaling has led to its classification by some as a vitamin-like compound, making its accurate measurement in foods and biological systems a key objective for nutritional and therapeutic research[3].

Chemical Structures and Forms

PQQ is a tricyclic aromatic ortho-quinone with three carboxylic acid groups, making it a highly polar molecule[4]. In physiological and experimental settings, it is typically handled as its more stable and water-soluble disodium salt.

-

PQQ (Acid Form): The parent compound, with the molecular formula C₁₄H₆N₂O₈[2].

-

PQQ Disodium Salt: The common form used in supplements and as an analytical standard. The two most acidic protons from the carboxylic acid groups are replaced by sodium ions, resulting in the molecular formula C₁₄H₄N₂Na₂O₈[5]. It is important to note that various hydrated forms exist and some databases may show slight variations in molecular formulas[6][7].

The Principle of Stable Isotope Dilution-Mass Spectrometry (SID-MS)

The "Gold Standard" for Quantification

For quantitative analysis using mass spectrometry, particularly in complex sample matrices like plasma or tissue homogenates, SID-MS is the universally recognized gold standard[8][9]. Its superiority lies in the use of a stable isotope-labeled internal standard (SIL-IS).

An SIL-IS is a version of the analyte where several atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their heavier, non-radioactive stable isotopes (e.g., ¹³C, ²H, ¹⁵N)[10]. This mass shift allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard. Because the SIL-IS is chemically and physically almost identical to the analyte, it exhibits the same behavior throughout the entire analytical workflow[11]:

-

Extraction Efficiency: Any sample loss during preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will affect the analyte and the SIL-IS equally.

-

Chromatographic Co-elution: Both compounds have virtually identical retention times in liquid chromatography (LC), ensuring they enter the mass spectrometer source under the same conditions.

-

Ionization Efficiency: The SIL-IS perfectly mimics the analyte's ionization behavior, correcting for matrix effects—the phenomenon where other molecules in the sample suppress or enhance the ionization of the target analyte[12].

By adding a known concentration of the SIL-IS to the sample at the very beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant regardless of sample loss or matrix effects, leading to unparalleled accuracy and precision[10].

PQQ-¹³C₃: An Ideal Internal Standard

PQQ-¹³C₃ sodium salt is an ideal SIL-IS for PQQ quantification. The incorporation of three ¹³C atoms provides a mass shift of +3 Daltons, which is sufficient to prevent mass spectral overlap while ensuring the physicochemical properties remain virtually unchanged from the native PQQ.

Molecular Weight Determination and Mass Difference

The precise mass difference between the analyte and the internal standard is the cornerstone of the SID-MS method. The values below are calculated based on the most abundant isotopes of each element.

PQQ Disodium Salt (Analyte)

-

Molecular Formula: C₁₄H₄N₂Na₂O₈

-

Average Molecular Weight: 374.17 g/mol [5]

-

Monoisotopic Mass: 373.9763 Da

PQQ-¹³C₃ Disodium Salt (Internal Standard)

-

Molecular Formula: ¹³C₃¹²C₁₁H₄N₂Na₂O₈

-

Average Molecular Weight: ~377.18 g/mol (Calculated)

-

Monoisotopic Mass: 376.9864 Da (Calculated)

The critical parameter is the difference in the monoisotopic mass, which is precisely +3.0101 Da . This difference is easily resolved by modern mass spectrometers.

Data Summary Table

| Property | PQQ Disodium Salt (Analyte) | PQQ-¹³C₃ Disodium Salt (Internal Standard) | Difference |

| Molecular Formula | C₁₄H₄N₂Na₂O₈ | ¹³C₃¹²C₁₁H₄N₂Na₂O₈ | 3 x ¹³C atoms |

| Average MW ( g/mol ) | 374.17 | ~377.18 | ~ +3.01 |

| Monoisotopic Mass (Da) | 373.9763 | 376.9864 | +3.0101 |

Structural Visualization

PQQ biosynthesis involves the condensation of glutamate and tyrosine precursors[13]. Isotopic labeling can be achieved by using ¹³C-labeled versions of these precursors. The diagram below illustrates the structure of PQQ disodium salt and highlights plausible positions for the three ¹³C labels on the core ring structure.

Sources

- 1. Pyrroloquinoline quinone | CAS 72909-34-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrroloquinoline quinone disodium salt | C14H6N2Na2O8 | CID 66657480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Metabolomics: Applications of 13C-Labeled PQQ in Quantitative Analysis and Mechanistic Tracing

Executive Summary

Pyrroloquinoline Quinone (PQQ) is a redox-active cofactor with potent neuroprotective and mitochondriogenic properties.[1] Despite its therapeutic potential, PQQ research faces a critical bottleneck: accurate quantification in complex biological matrices . Endogenous levels in mammals are femtomolar to nanomolar, and the molecule’s high polarity and redox instability make traditional HPLC-UV methods unreliable.

This technical guide details the application of 13C-labeled PQQ ([U-13C]-PQQ) as a definitive tool for Isotope Dilution Mass Spectrometry (IDMS) and metabolic tracing. By using a stable isotope internal standard, researchers can normalize for ionization suppression and extraction losses, achieving the rigorous accuracy required for drug development and systems biology.

Part 1: Technical Foundation of 13C-PQQ

The Challenge of PQQ Analysis

PQQ (4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid) presents unique analytical challenges:

-

Matrix Adsorption: PQQ binds avidly to proteins (e.g., albumin) and amino acids, leading to low recovery rates in plasma/tissue extraction.

-

Redox Cycling: PQQ rapidly interconverts between its oxidized (quinone), semiquinone, and reduced (hydroquinone, PQQH2) forms, complicating chromatographic peak stability.

-

Ionization Suppression: In LC-MS, co-eluting phospholipids often suppress the PQQ signal.

The Solution: [U-13C]-PQQ Internal Standardization

Using uniformly labeled [U-13C]-PQQ (where all carbon atoms are replaced with 13C) provides an ideal internal standard (IS).

-

Co-elution: The IS elutes at the exact same retention time as native PQQ, experiencing the exact same matrix effects.

-

Mass Shift: [U-13C]-PQQ (C14H6N2O8) has a mass shift of +14 Da (approx. m/z 343) compared to native PQQ (m/z 329), allowing distinct detection in Multiple Reaction Monitoring (MRM) modes.

Production of 13C-PQQ

Since chemical total synthesis of labeled PQQ is inefficient, it is typically produced via biosynthetic fermentation .

-

Organism: Methylotrophic bacteria (e.g., Hyphomicrobium sp. or Methylovorus sp.).

-

Substrate: Bacteria are cultured on 13C-Methanol as the sole carbon source.

-

Pathway: The bacteria synthesize PQQ from Glutamate and Tyrosine derived from the 13C-methanol carbon pool.

Part 2: Experimental Protocols

Protocol A: Absolute Quantification via LC-MS/MS (IDMS)

Objective: Quantify trace PQQ in plasma or tissue with <5% CV (Coefficient of Variation).

1. Reagents & Standards

-

Analyte: Native PQQ Disodium Salt.

-

Internal Standard: [U-13C]-PQQ (typically >98% isotopic purity).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) in Water (prevents peak tailing).

-

Mobile Phase B: Acetonitrile.

2. Sample Preparation (Solid Phase Extraction)

-

Spiking: Aliquot 100 µL of plasma/tissue homogenate. Add 10 µL of [U-13C]-PQQ (100 ng/mL) immediately to correct for all subsequent losses.

-

Protein Precipitation: Add 300 µL cold methanol (acidified with 0.1% HCl to stabilize the quinone form). Vortex 1 min, Centrifuge 10 min @ 12,000 x g.

-

SPE Cleanup (Critical):

-

Condition Sep-Pak C18 cartridge with MeOH then Water.

-

Load supernatant.

-

Wash with 5% MeOH (removes salts).

-

Elute PQQ with 70% MeOH / 0.1% HCl .

-

-

Reconstitution: Evaporate eluate under N2; reconstitute in Mobile Phase A.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Ionization: ESI Negative Mode (PQQ is acidic).

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Native PQQ | 329.0 | 197.0 | 26 | Quantifier |

| [U-13C]-PQQ | 343.0 | 253.0* | 26 | Internal Standard |

*Note: The product ion for 13C-PQQ depends on the fragmentation pathway retaining specific carbon atoms. Verify empirically.

4. Data Analysis

Calculate the Response Ratio :

Protocol B: Pharmacokinetic Tracing (ADME)

Objective: Distinguish exogenous (supplemented) PQQ from dietary background levels in animal models.

-

Administration: Administer [U-13C]-PQQ via oral gavage (e.g., 2 mg/kg).

-

Sampling: Collect plasma, liver, kidney, and brain tissue at t=0, 1, 4, 12, 24h.

-

Analysis: Monitor m/z 343 (Exogenous) vs. m/z 329 (Endogenous/Background).

-

Outcome: This definitively proves bioavailability and blood-brain barrier crossing, which is often debated in PQQ literature.

Part 3: Visualization of Workflows & Mechanisms

Diagram 1: LC-MS/MS IDMS Workflow

This diagram illustrates the self-validating nature of the Isotope Dilution method.

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS) ensuring accurate PQQ quantification despite matrix effects.

Diagram 2: PQQ Biosynthesis & Labeling Logic

Understanding the biosynthetic origin helps in selecting the right labeled precursors if [U-13C]-PQQ is unavailable and must be biosynthesized in-house.

Caption: Biosynthetic pathway of PQQ in methylotrophs, showing how 13C-Methanol incorporates into the final structure.

Part 4: Data Interpretation & Metabolomic Context

When utilizing 13C-PQQ data, results should be interpreted within the broader context of mitochondrial function. PQQ is not a metabolic fuel but a catalytic multiplier .

Quantitative Benchmarks

| Sample Type | Expected Range (Endogenous) | LOD (Limit of Detection) | Notes |

| Human Plasma | 1 - 10 ng/mL | ~0.2 ng/mL | Requires immediate acidification to prevent degradation. |

| Human Urine | 5 - 30 ng/mL | ~0.5 ng/mL | Normalized to Creatinine. |

| Tissue (Liver) | 10 - 50 ng/g | ~1.0 ng/g | High protein binding requires rigorous protease digestion or organic extraction. |

Downstream Metabolomic Signatures

While 13C-PQQ tracks the molecule itself, its efficacy is validated by monitoring these secondary markers (using standard metabolomics):

-

Lactate/Pyruvate Ratio: PQQ lowers this ratio by enhancing mitochondrial respiration.

-

TCA Cycle Intermediates: Increases in Citrate and Malate indicate enhanced flux.

-

Acylcarnitines: Increased levels suggest improved fatty acid beta-oxidation (PQQ-induced PGC-1α activation).[1]

References

-

Noji, N., et al. (2018). Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods.[2][3][4] PLOS ONE.[2] Available at: [Link][2]

-

Rucker, R., et al. (2013). Dietary pyrroloquinoline quinone (PQQ) alters indicators of inflammation and mitochondrial-related metabolism in human subjects. Journal of Nutritional Biochemistry.[2] Available at: [Link]

-

Kumazawa, T., et al. (1995). Levels of pyrroloquinoline quinone in various foods. Biochemical Journal. Available at: [Link]

-

Puehringer, S., et al. (2008). The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach. BMC Biochemistry. Available at: [Link]

-

Akagawa, M., et al. (2016). Recent progress in studies on the health benefits of pyrroloquinoline quinone. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

Sources

Technical Guide: Isotopic Purity Specifications for Pyrroloquinoline Quinone-13C3 (PQQ-13C3)

Executive Summary

This technical guide defines the critical quality attributes (CQAs) for Pyrroloquinoline Quinone-13C3 (PQQ-13C3) when utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis.

PQQ is a redox-active cofactor with high polarity and susceptibility to matrix interference. The use of PQQ-13C3 is not merely a recommendation but a necessity to compensate for ionization suppression and carrier effects in complex matrices (plasma, tissue). This document outlines the specifications required to ensure the SIL-IS does not introduce bias through "cross-talk" or isotopic exchange, aligning with FDA M10 Bioanalytical Method Validation guidelines.

Part 1: The Critical Role of PQQ-13C3 in Bioanalysis

The Challenge: Redox Cycling and Ion Suppression

PQQ exists in equilibrium between its oxidized (quinone), semi-quinone, and reduced (hydroquinone) forms. In electrospray ionization (ESI), this redox activity, combined with PQQ's multiple carboxylic acid groups, leads to significant signal variability.

-

Carrier Effect: Low concentrations of PQQ often suffer from adsorption losses on LC columns and glassware. A high-purity SIL-IS acts as a "carrier," occupying active sites and ensuring linear transmission of the analyte.

-

Matrix Effect Compensation: Co-eluting phospholipids in plasma can suppress PQQ ionization. Only a co-eluting SIL-IS (PQQ-13C3) can experience the exact same suppression event and mathematically correct the signal.

The Solution: Stable Isotope Dilution

The PQQ-13C3 standard typically incorporates three Carbon-13 atoms, resulting in a mass shift of +3 Da .

-

Analyte Transition (PQQ): m/z 329.0

241.0 (Negative Mode) -

IS Transition (PQQ-13C3): m/z 343.0

253.0 (assuming 3

Note: The specific transition depends on the position of the label. The +3 Da shift is critical to move the IS mass out of the natural isotopic envelope (M+1, M+2) of the native analyte.

Workflow Visualization

The following diagram illustrates the LC-MS/MS workflow where PQQ-13C3 integrity is tested.

Caption: Figure 1. Standard Stable Isotope Dilution Workflow. The integrity of the "Spike IS" step determines the accuracy of the final data.

Part 2: Isotopic Purity & Chemical Specifications

To prevent bioanalytical bias, the PQQ-13C3 material must meet the following rigorous specifications.

Specification Table

| Parameter | Specification | Criticality | Rationale |

| Chemical Purity | High | Impurities compete for ionization; inaccurate weighing of IS stock. | |

| Isotopic Enrichment | Critical | Ensures minimal presence of unlabeled PQQ (PQQ- | |

| Isotopic Distribution | M+0 (Native) < 0.5% | Critical | "Isotopic Crosstalk": M+0 in the IS contributes to the Analyte channel. |

| Label Position | Non-exchangeable | High | Labels on carboxylic acids must be stable; ring labeling is preferred to prevent metabolic loss. |

| Appearance | Reddish-brown powder | Medium | Visual check for oxidation or degradation. |

| Solubility | Soluble in water/buffer | High | PQQ is hydrophilic; precipitation in stock solution causes high CV%. |

The "Isotopic Crosstalk" Phenomenon

Inadequate isotopic purity leads to Cross-Signal Interference (CSI) .

-

IS

Analyte Interference: If the IS contains 1% native PQQ (M+0), adding the IS to a "Blank" sample will generate a false analyte signal. -

Analyte

IS Interference: If the native analyte concentration is extremely high, its M+3 natural isotope (due to natural

Caption: Figure 2. Cross-Signal Interference (CSI) pathways. The red dashed line represents the risk mitigated by high isotopic purity specifications.

Part 3: Validation Protocol (Self-Validating System)

Before utilizing a new lot of PQQ-13C3, the laboratory must perform a "Zero-Blank" verification. This protocol ensures the material meets the specifications defined in Part 2.

Protocol: Isotopic Purity Verification

Objective: Quantify the contribution of the IS to the analyte channel.

-

Preparation:

-

Prepare a Double Blank : Matrix only (no Analyte, no IS).

-

Prepare a Zero Sample : Matrix + IS (at working concentration, e.g., 100 ng/mL).

-

Prepare an LLOQ Sample : Matrix + Analyte (at Lower Limit of Quantification) + IS.

-

-

Acquisition:

-

Inject Double Blank, Zero Sample, and LLOQ Sample (n=3 each).

-

-

Calculation (Interference Check):

-

Acceptance Criteria (FDA M10):

-

Interference in the Zero Sample must be < 20% of the LLOQ response.

-

If Interference > 20%, the PQQ-13C3 purity is insufficient, or the IS working concentration is too high.

-

Protocol: Atom % Excess Calculation

If a Certificate of Analysis (CoA) is missing, use high-resolution MS (HRMS) to determine enrichment:

WherePart 4: Handling and Stability

PQQ is chemically distinct from many vitamins due to its quinone structure.

-

Light Sensitivity: PQQ-13C3 is photosensitive. Powder and solutions must be stored in amber vials.

-

Surface Adsorption: Use polypropylene (PP) tubes. Avoid glass for low-concentration working solutions unless silanized, as PQQ binds to glass surfaces (Carrier Effect).

-

Temperature:

-

Powder: -20°C (Stable for >2 years).

-

Stock Solution (Water/DMSO): -80°C (Stable for ~6 months).

-

Note: Avoid repeated freeze-thaw cycles which can degrade the quinone moiety.

-

References

-

US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

-

Kato, C., et al. (2018).[3] Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. PLoS ONE, 13(12).[3] [Link]

-

Sun, Q., et al. (2022). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. Molecules, 27(22). [Link]

Sources

- 1. The ICH M10 Guideline as the Gold Standard - KCAS Bio [kcasbio.com]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods | PLOS One [journals.plos.org]

Precision Quantitation of Pyrroloquinoline Quinone (PQQ) in Biological Matrices: The Critical Role of PQQ-13C3 as a Stable Isotope Internal Standard

Executive Summary

This technical guide delineates the application of PQQ-13C3 (Pyrroloquinoline Quinone labeled with three Carbon-13 atoms) as a definitive Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While PQQ is a potent redox cofactor and antioxidant, its quantification in biological matrices (plasma, tissue, urine) is plagued by low endogenous concentrations (ng/mL range), high polarity, and susceptibility to matrix-induced ionization suppression. This guide provides a validated framework for using PQQ-13C3 to overcome these barriers, ensuring data integrity in pharmacokinetic (PK) and bioavailability studies.

The Analytical Imperative: Why Stable Isotope Dilution?

Quantifying PQQ presents a unique set of physicochemical challenges that standard external calibration cannot address.

The Matrix Effect Dilemma

In Electrospray Ionization (ESI), co-eluting phospholipids and salts from biological samples compete for charge in the source droplet. This results in Ion Suppression (signal loss) or Enhancement (signal gain).

-

The Problem: If the matrix suppresses the signal of the PQQ analyte by 40% but the external standard (in clean solvent) is unaffected, the calculated concentration will be 40% lower than reality.

-

The Solution (PQQ-13C3): As a stable isotope analog, PQQ-13C3 is chemically identical to native PQQ. It co-elutes at the exact same retention time and experiences the exact same suppression. By calculating the Area Ratio (Analyte/IS), the suppression cancels out mathematically.

13C vs. Deuterium (D) Labeling

While deuterated standards (e.g., PQQ-d3) are cheaper, Carbon-13 (13C) labeling is superior for PQQ for two reasons:

-

No Deuterium Exchange: PQQ contains exchangeable protons. Deuterium on labile sites (hydroxyl/amine groups) can exchange with solvent protons (H/D exchange) during extraction, leading to signal loss. 13C is incorporated into the carbon skeleton and is non-exchangeable.

-

Chromatographic Fidelity: Deuterium can cause a slight shift in retention time (the "isotope effect"). If the IS elutes even 0.1 minutes earlier than the analyte, it may not experience the exact same matrix suppression peak. 13C-labeled PQQ co-elutes perfectly with native PQQ.

Physicochemical Profile & Handling

| Property | Specification | Technical Note |

| Compound | PQQ-13C3 (Sodium Salt) | Often supplied as the disodium salt for solubility. |

| Mass Shift | +3 Da (Precursor) | Shifts Precursor from ~329 to ~332 m/z (Negative Mode). |

| Solubility | Water, 20 mM NH4OAc | Poorly soluble in pure organic solvents (ACN/MeOH) without water. |

| Stability | Light Sensitive | Critical: PQQ degrades under UV light. All extractions must be performed under yellow light or in amber glassware. |

| Redox State | Quinone/Hydroquinone | PQQ cycles between oxidized (quinone) and reduced (hydroquinone) forms. LC-MS methods typically target the oxidized quinone form. |

Experimental Protocol: LC-MS/MS Workflow

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .

Diagram: The IDMS Workflow

The following diagram illustrates the error-correction logic of using PQQ-13C3.

Caption: The IDMS workflow ensures that any loss during extraction or ionization affects both the native PQQ and the PQQ-13C3 equally, canceling out the error.

Sample Preparation (Protein Precipitation)

Objective: Maximize recovery while maintaining PQQ stability.

-

Aliquot: Transfer 100 µL of plasma/urine into an amber microcentrifuge tube.

-

IS Spiking: Add 10 µL of PQQ-13C3 Working Solution (e.g., 100 ng/mL in water). Vortex gently.

-

Precipitation: Add 300 µL of Ice-Cold Acidic Methanol (MeOH + 0.5% Formic Acid).

-

Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.

-

Supernatant: Transfer supernatant to a fresh vial.

-

Dilution: Dilute 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions (prevents peak broadening).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or equivalent high-retention column for polar compounds).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).

-

Mobile Phase B: Acetonitrile.

-

Ionization: ESI Negative Mode (PQQ forms [M-H]⁻ strongly).

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |

| PQQ (Native) | 329.0 | 241.0 | 25-30 | Loss of 2 CO₂ (88 Da) |

| PQQ-13C3 (IS) | 332.0 | 244.0 | 25-30 | Loss of 2 CO₂ (Retains 13C label on core) |

Note: The transition logic assumes the 13C labels are located on the pyrroloquinoline core, not the labile carboxyl groups that are lost as CO2. Always verify the specific labeling position from the Certificate of Analysis.

Validation Strategy (Self-Validating System)

To ensure the method is robust, perform the following validation steps using the PQQ-13C3.

Linearity & Range

Construct a calibration curve (e.g., 1 – 1000 ng/mL) by plotting the Area Ratio (PQQ/PQQ-13C3) vs. Concentration.

-

Requirement:

.[3] -

Weighting: Use

weighting to improve accuracy at the lower limit of quantitation (LLOQ).

Matrix Effect Calculation

Quantify the "Absolute Matrix Effect" (ME) to understand the suppression load.

-

Acceptance: An ME between 80-120% is ideal. If ME is <50% (strong suppression), the PQQ-13C3 is essential to correct this, but sensitivity may suffer.

Diagram: MRM Transition Pathway

Visualizing the fragmentation logic ensures the correct ions are selected.

Caption: MRM transitions for Native PQQ and its 13C3 analog. The mass shift of +3 Da is conserved in the product ion, assuming core labeling.

References

-

Noji, N., et al. (2018). Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. PLOS ONE. Available at: [Link][4]

-

Sun, Q., et al. (2022). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. Molecules. Available at: [Link]

-

Miyazawa, T., et al. (2013). Pyrroloquinoline Quinone (PQQ) and Its Versatile Roles in Biological Processes. Journal of Nutritional Science and Vitaminology. Available at: [Link]

Sources

Physicochemical Stability & Handling of PQQ-13C3 Sodium Salt

Technical Guidance for Bioanalytical Applications

Executive Summary

Pyrroloquinoline Quinone (PQQ) labeled with Carbon-13 (PQQ-13C3) is the gold-standard internal standard (IS) for the LC-MS/MS quantification of PQQ in biological matrices. While chemically robust in its solid state, PQQ-13C3 sodium salt exhibits complex solution-phase behaviors—specifically redox cycling and photolability —that can compromise analytical accuracy.

This guide synthesizes physicochemical data to provide a self-validating workflow for handling this high-value isotopic standard. It moves beyond generic safety data sheets to address the specific challenges of hydration states, pH-dependent solubility, and oxidative degradation.

Part 1: Molecular Identity & Significance

PQQ-13C3 is chemically equivalent to native PQQ but mass-shifted by +3 Daltons. This shift allows it to co-elute with the analyte while being spectrally distinct in Mass Spectrometry, correcting for matrix effects and ionization suppression.

| Feature | Native PQQ Disodium Salt | PQQ-13C3 Sodium Salt (IS) |

| Formula | ||

| MW (Anhydrous) | ~374.17 g/mol | ~377.15 g/mol |

| MRM Transition (ES-) | m/z 329.0 | m/z 332.0 |

| Role | Analyte | Internal Standard |

Critical Insight - The Hydration Trap: PQQ disodium salt is hygroscopic and typically exists as a trihydrate or pentahydrate in the solid state.

-

Risk: Calculating stock concentrations using the anhydrous molecular weight without correcting for water content will lead to a systematic concentration error (typically 10–15%).

-

Correction: Always verify the Certificate of Analysis (CoA) for water content (often determined by Karl Fischer titration) before preparing primary stocks.

Part 2: Physicochemical Profile & Degradation Mechanisms

Understanding how PQQ degrades is the only way to prevent it. PQQ is not merely a static molecule; it is a redox cofactor capable of continuous cycling.[1][2]

1. Redox Cycling (The Primary Instability)

In solution, PQQ exists in equilibrium between its oxidized (quinone), semi-reduced (semiquinone), and fully reduced (hydroquinone) forms.

-

Trigger: Presence of reducing agents (e.g., thiols in plasma, ascorbic acid) or high pH.

-

Consequence: While the 13C3 label remains intact, the ionization efficiency of the reduced form (PQQH2) differs from the oxidized form (PQQ), potentially affecting the peak area ratio if the IS and analyte are not in the same redox state.

2. pH Sensitivity & Solubility[3]

-

Acidic pH (< 5.0): PQQ acts as a tricarboxylic acid. In strong acids, the sodium salt converts to the free acid form, which has poor water solubility , leading to precipitation of the standard.

-

Alkaline pH (> 7.0): Highly soluble and stable, but susceptibility to auto-oxidation increases.

3. Photolability

PQQ contains a conjugated ortho-quinone system that absorbs UV/Vis light. Prolonged exposure to ambient light causes photo-oxidative degradation.

Mechanism Visualization

The following diagram illustrates the redox cycling and degradation risks.

Caption: PQQ undergoes reversible redox cycling (blue/green) which complicates analysis, while low pH and UV light lead to irreversible loss (red).

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on generic stability data. Use this protocol to validate the integrity of your specific lot of PQQ-13C3.

Protocol A: Stock Solution Preparation (The "Golden Standard")

Objective: Prepare a stable primary stock free from hydration errors and light damage.

-

Equilibration: Allow the PQQ-13C3 vial to reach room temperature in a desiccator before opening to prevent condensation (hygroscopicity management).

-

Solvent Selection: Use 10 mM Ammonium Bicarbonate (pH 7.4) or pure LC-MS grade water.

-

Why: Avoids acidic precipitation. Ammonium bicarbonate provides a buffer against environmental

acidification.

-

-

Weighing: Weigh ~1.0 mg of PQQ-13C3 using a microbalance.

-

Calculation:

.

-

-

Dissolution: Vortex for 30 seconds. Inspect for particulates.

-

Storage: Aliquot immediately into Amber Polypropylene tubes. Store at -80°C .

-

Shelf Life: 12 months at -80°C; 1 month at -20°C.

-

Protocol B: Forced Degradation Stress Testing

Objective: Confirm the stability limits of the IS in your specific matrix.

| Stress Condition | Procedure | Acceptance Criteria |

| Acid Hydrolysis | Mix IS stock with 0.1M HCl. Incubate 2h @ 37°C. Neutralize. | Recovery > 90% (Note: Watch for precipitation) |

| Base Hydrolysis | Mix IS stock with 0.1M NaOH. Incubate 2h @ 37°C. Neutralize. | Recovery > 95% |

| Oxidation | Mix IS stock with 3% | Recovery > 85% (PQQ is relatively oxidation resistant) |

| Photostability | Expose transparent vial to cool white fluorescent light (1.2M lux-h). | Recovery > 90% (Critical check) |

Part 4: Analytical Workflow (LC-MS/MS)

The following Graphviz diagram outlines the decision logic for integrating PQQ-13C3 into a bioanalytical run, ensuring system suitability.

Caption: Logic flow for PQQ-13C3 usage. Yellow diamonds indicate critical quality control checkpoints.

References

-

FDA GRAS Notice 641 . (2016). Pyrroloquinoline Quinone Disodium Salt. U.S. Food and Drug Administration. Link

-

Kato, C., et al. (2018).[4] Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods.[4][5] PLOS ONE, 13(12), e0209700.[5] Link

-

Noji, N., et al. (2022).[6] An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma. Molecules, 27(22), 7957. Link

-

PubChem Compound Summary . (n.d.). Pyrroloquinoline quinone disodium salt. National Center for Biotechnology Information. Link

-

Rucker, R., et al. (2009).[1] Potential physiological importance of pyrroloquinoline quinone. Alternative Medicine Review, 14(3), 268-277. Link

Sources

- 1. fda.gov [fda.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods | PLOS One [journals.plos.org]

- 6. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: PQQ-13C3 Sodium (Stable Isotope Internal Standard)

Executive Summary

Pyrroloquinoline Quinone (PQQ) is a redox-active cofactor and potent antioxidant involved in mitochondrial biogenesis.[][2][3][4][5] Accurate quantification of PQQ in biological matrices (plasma, tissue, food) is notoriously difficult due to its high polarity, sensitivity to light, and susceptibility to matrix interference.

PQQ-13C3 Sodium (Pyrroloquinoline quinone-13C3 disodium salt) represents the "Gold Standard" Internal Standard (IS) for LC-MS/MS bioanalysis. By replacing three Carbon-12 atoms with stable Carbon-13 isotopes, this compound mimics the physicochemical behavior of endogenous PQQ—co-eluting and experiencing the same ionization suppression/enhancement—while remaining spectrally distinct by a mass shift of +3 Daltons.

This guide details the chemical identity, handling protocols, and a validated LC-MS/MS workflow for using PQQ-13C3 Sodium to achieve regulatory-grade data integrity.

Chemical Identity & Specifications

Unlike the parent compound, stable isotopes often lack a unique, globally harmonized CAS number in public registries. They are typically defined by the Parent CAS combined with specific isotopic labeling information.

Nomenclature and Registry Data[6]

| Parameter | Specification |

| Compound Name | Pyrroloquinoline Quinone-13C3 Disodium Salt |

| Synonyms | PQQ-13C3 Sodium; Methoxatin-13C3 Disodium |

| Parent CAS (Unlabeled) | 122628-50-6 (Disodium salt) |

| Isotope CAS | Not assigned (Refer to Parent CAS + Labeling) |

| Chemical Formula | |

| Molecular Weight | 377.19 g/mol (approx.[2] +3.0 Da shift from parent 374.17) |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Water (>50 mg/mL); Insoluble in non-polar organic solvents |

Structural Logic

The

Technical Application: LC-MS/MS Bioanalysis

The "Why": Causality of Method Choice

-

Problem: PQQ is highly polar and elutes early in Reverse Phase Chromatography, often in the "suppression zone" where salts and proteins suppress ionization.

-

Solution: PQQ-13C3 co-elutes exactly with the analyte. If the signal for PQQ is suppressed by 40% due to matrix effects, the PQQ-13C3 signal is also suppressed by 40%. The Area Ratio (Analyte/IS) remains constant, correcting the error automatically.

Mass Spectrometry Parameters (Negative ESI)

PQQ is an acidic molecule; therefore, Negative Electrospray Ionization (ESI-) provides the highest sensitivity.

-

Ion Source: ESI Negative Mode

-

Spray Voltage: 2.5 – 3.0 kV

-

Source Temp: 150°C (PQQ is heat sensitive; avoid excessive source heat)

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| PQQ (Analyte) | 329.0 | 241.0 | 26 - 30 | Loss of 2 |

| PQQ-13C3 (IS) | 332.0 | 244.0 | 26 - 30 | Loss of 2 |

Critical Note: The precursor ion is based on the free acid mass minus a proton (

), even if you start with the disodium salt powder. The sodium ions dissociate in the LC mobile phase.

Experimental Workflow: Sample Preparation

The following protocol utilizes Protein Precipitation (PPT) , optimized to maintain PQQ stability (which degrades at neutral/alkaline pH).

Reagents

-

Extraction Solvent: Methanol:Water (80:20) with 1% Acetic Acid (Acidic pH stabilizes PQQ).

-

IS Working Solution: 100 ng/mL PQQ-13C3 in water.

Step-by-Step Protocol

-

Aliquot: Transfer 50

L of plasma/homogenate to a light-protected tube (amber Eppendorf). -

Spike IS: Add 10

L of PQQ-13C3 Working Solution . Vortex gently (5 sec). -

Precipitate: Add 200

L of cold Extraction Solvent . -

Vortex: High speed for 30 seconds to ensure complete protein denaturation.

-

Centrifuge: 12,000

g for 10 minutes at 4°C. -

Transfer: Move supernatant to a glass vial.

-

Dilute (Optional): If the initial solvent is too strong for the LC column, dilute 1:1 with 0.1% Formic Acid in water.

Visualization of Workflow

The following diagram illustrates the self-validating logic of the Internal Standard workflow.

Caption: Figure 1: Validated LC-MS/MS workflow using PQQ-13C3 to correct for extraction efficiency and ionization suppression.

Stability & Handling (Best Practices)

To ensure the integrity of your PQQ-13C3 standard, adhere to these strict handling rules:

-

Light Sensitivity: PQQ is extremely photosensitive.

-

Protocol: Perform all extractions under yellow light or in amber glassware. Wrap columns and tubing in aluminum foil.

-

-

pH Sensitivity: PQQ is unstable in alkaline environments.

-

Protocol: Always maintain solvents at pH < 5.0 using Acetic Acid or Formic Acid.

-

-

Adsorption: PQQ binds to glass surfaces.

-

Protocol: Use polypropylene tubes for storage, or silanized glass vials for the autosampler.

-

References

-

Kato, C., et al. (2018). "Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods." PLOS ONE, 13(12), e0209700.

- Relevance: Establishes the comparison between enzymatic assays and LC-MS/MS using stable isotopes.

-

Sun, Q., et al. (2022). "An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study." Molecules, 27(22), 7967.

- Relevance: Provides validated extraction protocols and toxicokinetic d

-

Noji, N., et al. (2007). "Simple and sensitive method for the determination of pyrroloquinoline quinone in various foods using liquid chromatography/electrospray-ionization tandem mass spectrometry." Journal of Agricultural and Food Chemistry, 55(18), 7258-7263.

- Relevance: Fundamental methodology for PQQ mass spectrometry transitions.

Sources

Pyrroloquinoline Quinone-¹³C₃ Sodium Salt: An In-depth Technical Guide to its Aqueous Solubility Profile

Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility of Pyrroloquinoline quinone-¹³C₃ sodium salt (PQQ-¹³C₃ sodium), a critical parameter for its application in research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of PQQ, the principles governing its solubility, and detailed, field-proven methodologies for its accurate determination. By synthesizing theoretical knowledge with practical, validated protocols, this guide serves as an essential resource for ensuring the reliability and reproducibility of experimental outcomes involving this isotopically labeled compound.

Introduction: The Significance of PQQ and its Labeled Analogue

Pyrroloquinoline quinone (PQQ), a redox cofactor with potent antioxidant properties, plays a significant role in various biological processes, including mitochondrial function and cellular growth.[1][2] Its disodium salt is the preferred form for supplementation and research due to its enhanced water solubility and stability.[1] The isotopically labeled analogue, Pyrroloquinoline quinone-¹³C₃ sodium salt, is indispensable in advanced analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), where it serves as a robust internal standard for accurate quantification in complex biological matrices.[3]

Understanding the aqueous solubility of PQQ-¹³C₃ sodium is paramount. It is a critical physicochemical property that dictates its behavior in biological assays, influences its bioavailability, and is fundamental for the development of stable, effective formulations.[4] This guide provides a first-principles approach to determining and understanding the solubility profile of this important molecule.

Chapter 1: Physicochemical Properties of PQQ-¹³C₃ Sodium Salt

The solubility of a compound is intrinsically linked to its chemical structure and physical properties. PQQ is a tricarboxylic acid and an aromatic orthoquinone, making it an anionic molecule at physiological pH.[5][6] The disodium salt form significantly enhances its affinity for aqueous media.[1]

While specific experimental data for the ¹³C₃ labeled variant is not extensively published, its physicochemical properties are expected to be nearly identical to the unlabeled PQQ disodium salt. The three ¹³C isotopes introduce a minor mass difference that does not significantly alter intermolecular forces governing solubility.

| Property | PQQ Disodium Salt (Unlabeled) | PQQ-¹³C₃ Disodium Salt (Calculated) | Source |

| Chemical Formula | C₁₄H₄N₂O₈Na₂ | C₁₁¹³C₃H₄N₂O₈Na₂ | [7] |

| Molecular Weight | 374.17 g/mol | 377.17 g/mol | [7] |

| Appearance | Reddish-brown crystalline powder | Reddish-brown crystalline powder | [8][9] |

| Melting Point | > 300 °C | Not Determined (Expected > 300 °C) | [10] |

| General Solubility | Water-soluble | Water-soluble | [8][9][10] |

Chapter 2: Fundamental Principles of PQQ Aqueous Solubility

The aqueous solubility of PQQ disodium salt is governed by several key factors. As a salt of a weak polyprotic acid, pH is the most critical variable.

The Influence of pH: In aqueous solution, the carboxylic acid groups of PQQ ionize, contributing to its solubility. The molecule's solubility is significantly higher in neutral to alkaline conditions, where it exists predominantly in its anionic, deprotonated state.[8] Conversely, in acidic environments, the equilibrium shifts towards the less soluble, protonated form, which can lead to precipitation.[8]

This relationship can be visualized by considering the ionization states of PQQ's multiple carboxylic acid groups as a function of pH.

Caption: Relationship between pH and the dominant ionization state of PQQ.

Other Influencing Factors:

-

Temperature: While specific data is sparse, warming is often used to aid the initial dissolution of PQQ disodium salt, suggesting the process is likely endothermic.[8][11] However, temperature fluctuations during storage can lead to precipitation.[8]

-

Media Composition: In complex media like cell culture broths, PQQ can react with amino acids.[8] High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) may also form less soluble salts.[8]

Chapter 3: Gold Standard Protocol for Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the determination of equilibrium (thermodynamic) solubility is crucial. The shake-flask method is widely recognized by regulatory bodies like the FDA and in USP general chapters as the gold standard for this purpose.[12][13][14] It is a reliable technique for measuring the saturation point of a compound in a given solvent system.[12]

The following workflow outlines the comprehensive process for determining the solubility of PQQ-¹³C₃ sodium salt.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

-

Pyrroloquinoline quinone-¹³C₃ sodium salt (solid powder)

-

Deionized water (Type 1)

-

Phosphate, acetate, or borate buffer systems to cover a pH range (e.g., 2.0, 4.5, 6.8, 7.4, 9.0)

-

Amber glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or LC-MS/MS

2. Experimental Procedure:

-

Preparation: Add an excess amount of PQQ-¹³C₃ sodium salt to a series of amber vials. The excess is critical to ensure saturation is reached. Causality: Using an excess of solid ensures that the resulting solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

-

Solvent Addition: Add a precise volume of each pH buffer to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[15] Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[15][16] Trustworthiness: PQQ is light-sensitive; using amber vials protects the compound from photodegradation during the extended equilibration period, ensuring the integrity of the measurement.[17][18]

-

Phase Separation: After equilibration, allow the vials to stand briefly. Carefully withdraw an aliquot and filter it through a 0.22 µm syringe filter to remove all undissolved solid particles. Alternatively, centrifuge the samples at high speed and sample the supernatant. Causality: This step is crucial to separate the dissolved solute from the excess solid phase, preventing artificially high concentration readings.

-

Quantification:

-

Prepare a standard stock solution of PQQ-¹³C₃ sodium salt of known concentration.

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Dilute the filtered saturated solutions to fall within the linear range of the calibration curve.

-

Analyze all standards and samples using a validated analytical method, such as HPLC-UV. PQQ has a characteristic UV absorbance that can be used for quantification.[19][20] LC-MS/MS offers higher sensitivity and selectivity.[3][21]

-

-

Data Analysis:

-

Plot the analytical response versus concentration for the standards to generate a linear regression curve.

-

Use the equation of the line to calculate the concentration of the diluted saturated samples.

-

Multiply by the dilution factor to determine the final solubility of PQQ-¹³C₃ sodium salt in each buffer.

-

Chapter 4: Solubility Profile and Data Interpretation

Based on available data for the unlabeled PQQ disodium salt, the following solubility profile can be expected. It is crucial to experimentally verify these values for the ¹³C₃-labeled compound using the protocol described.

| Solvent System | Temperature | Reported Solubility (PQQ Disodium Salt) | Expected Molar Solubility | Source |

| Water | 25 °C | ~3 g/L (3 mg/mL) | ~8.0 mM | [8][10] |

| Water | Not Specified | 6.16 mg/mL | ~16.5 mM | [8] |

| Phosphate-Buffered Saline (PBS) | Aided by warming/sonication | 2 mg/mL | ~5.4 mM | [8][11] |

| PBS (pH 7.2) | Not Specified | ~0.1 mg/mL (for PQQ free acid) | ~0.3 mM | [20] |

Note: The significant discrepancy in reported water solubility values highlights the importance of standardized, in-house determination. The lower solubility reported for the PQQ free acid in PBS underscores the critical role of the disodium salt form for achieving higher aqueous concentrations.

Key Insights:

-

The solubility is expected to be highest at alkaline pH and lowest at acidic pH.

-

The use of sonication and gentle warming can facilitate dissolution, suggesting a kinetic barrier or endothermic process.[8]

-

The choice of salt form (disodium salt vs. free acid) has a profound impact on aqueous solubility.

Chapter 5: Practical Considerations and Troubleshooting

-

Ensuring Equilibrium: Verify that equilibrium has been reached by taking samples at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau when equilibrium is achieved.

-

Compound Stability: PQQ can degrade in solution. It is advisable to perform stability testing under the same conditions as the solubility assay to ensure the measured concentration reflects the parent compound.[17]

-

pH Measurement: Measure the pH of the solution after equilibration is complete, as the dissolution of the compound itself can slightly alter the final pH of the buffer.[13]

-

Adsorption: Be aware of potential adsorption of the compound to filter membranes or vials. Pre-saturating the filter by discarding the initial filtrate can mitigate this.

Conclusion

This guide establishes a robust framework for understanding and experimentally determining the aqueous solubility of Pyrroloquinoline quinone-¹³C₃ sodium salt. By adhering to the principles of physicochemical science and employing the validated shake-flask methodology, researchers can generate accurate and reliable solubility data. This information is fundamental for advancing research, enabling proper dose formulation for in-vitro and in-vivo studies, and ensuring the development of consistent and effective analytical methods. The provided protocols and insights serve as a self-validating system to empower scientists in their pursuit of high-quality, reproducible scientific outcomes.

References

- GRAS Notice 709, Pyrroloquinoline quinone disodium salt. U.S. Food and Drug Administration (FDA).

- Navigating PQQ Disodium Salt Solubility: A Technical Support Guide. Benchchem.

- PQQ Pyrroloquinoline quinone. Guangdong Bioneim Biotechnology Co., LTD.

- Pyrroloquinoline quinone disodium salt (PQQ2Na) is a water-soluble quinone compound. ChemicalBook.

- Hisun PQQ Advantages. Hisun.

- Simple and Sensitive Method for Pyrroloquinoline Quinone (PQQ) Analysis in Various Foods Using Liquid Chromatography/Electrospray-Ionization Tandem Mass Spectrometry. ACS Publications.

- Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. PLOS One.

- Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction. J-Stage.

- Pyrroloquinoline quinone disodium salt (PQQ-NA2) is a water-soluble quinone compound. ChemicalBook.

- Pyrroloquinoline Quinone. PubChem.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.

- Pyrroloquinoline-Quinone Is More Than an Antioxidant. MDPI.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Pyrroloquinoline quinone disodium salt (PQQ disodium salt). MedChemExpress.

- BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration.

- Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC.

- Aqueous Solubility Assay. Enamine.

- Shake-Flask Solubility Assay. Enamine.

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- Pyrroloquinoline quinone disodium salt [PQQ] powder. Vita Actives.

- Pyrroloquinoline quinone - PRODUCT INFORMATION. Cayman Chemical.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- Pyrroloquinoline quinone: properties, mechanism of action and applications. ChemicalBook.

- Potential Physiological Importance of Pyrroloquinoline Quinone. Neora Ingredients.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

- how to prevent oxidation of PQQ disodium salt during experiments. Benchchem.

- Pyrroloquinoline quinone drives ATP synthesis in vitro and in vivo and provides retinal ganglion cell neuroprotection. PMC.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

Sources

- 1. ingredientsnetwork.com [ingredientsnetwork.com]

- 2. PQQ (Pyrroloquinoline Quinone Disodium Salt) [hisunpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrroloquinoline Quinone | C14H6N2O8 | CID 1024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. neoraingredients.com [neoraingredients.com]

- 7. Pyrroloquinoline quinone disodium salt [PQQ] powder | Vita Actives [vitaactives.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrroloquinoline quinone disodium salt | 122628-50-6 [chemicalbook.com]

- 10. fda.gov [fda.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. fda.gov [fda.gov]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. scielo.br [scielo.br]

- 16. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Pyrroloquinoline quinone drives ATP synthesis in vitro and in vivo and provides retinal ganglion cell neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction [jstage.jst.go.jp]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods | PLOS One [journals.plos.org]

Methodological & Application

Application Note: High-Sensitivity Quantification of Pyrroloquinoline Quinone (PQQ) in Biological Matrices via LC-MS/MS

Abstract & Introduction

Pyrroloquinoline quinone (PQQ) is a redox-active cofactor and potent antioxidant involved in mitochondrial biogenesis and neuroprotection.[1] Despite its therapeutic potential, quantifying PQQ in biological matrices (plasma, tissue, food) is notoriously difficult due to its high polarity, water solubility, and susceptibility to redox cycling.

Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain PQQ, leading to elution in the void volume and significant ion suppression. Furthermore, PQQ readily forms adducts with amino acids in complex matrices. This protocol details a robust Ion-Pairing LC-MS/MS method utilizing PQQ-13C3 as a stable isotope internal standard.

Key Advantages of this Protocol:

-

Enhanced Retention: Uses Dibutylammonium Acetate (DBAA) to retain anionic PQQ on a C18 column.

-

Precision: Isotope dilution with PQQ-13C3 corrects for matrix effects and recovery losses.

-

Versatility: Validated workflows for both Plasma (high throughput) and Tissue/Food (high complexity).

Experimental Workflow

The following diagram illustrates the critical decision pathways for sample preparation based on matrix type.

Caption: Dual-stream sample preparation workflow for PQQ quantification ensuring optimal recovery from liquid and solid matrices.

Materials & Reagents

Standards

-

Analyte: Pyrroloquinoline Quinone Disodium Salt (PQQ-Na2), purity >98%.

-

Internal Standard (IS): PQQ-13C3 (Pyrroloquinoline quinone-13C3).

-

Note: Ensure the 13C label is on the core pyrroloquinoline ring to prevent loss during fragmentation (decarboxylation).

-

Reagents

-

Dibutylammonium Acetate (DBAA): 0.5 M solution (Ion-pairing agent).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Hydrochloric acid (6 M) for acidification.

LC-MS/MS Methodology

Liquid Chromatography Conditions

PQQ is a tricarboxylic acid and is highly hydrophilic. Without ion pairing, it elutes in the void volume. We utilize DBAA to form a neutral ion pair, increasing retention on the C18 phase.

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.[2]

-

Mobile Phase B: Acetonitrile (ACN).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Begin Gradient |

| 6.00 | 70 | Elution of PQQ |

| 7.00 | 95 | Wash |

| 9.00 | 95 | End Wash |

| 9.10 | 10 | Re-equilibration |

| 12.00 | 10 | End Run |

Mass Spectrometry Conditions

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[4][5][6][7][8]

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 500°C

-

Gas Flow: 1000 L/hr

-

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| PQQ | 329.0 [M-H]⁻ | 241.0 | 26 | Quantifier |

| PQQ | 329.0 [M-H]⁻ | 285.0 | 20 | Qualifier |

| PQQ-13C3 | 332.0 [M-H]⁻ | 244.0 | 26 | Internal Standard |

Mechanistic Insight: The transition m/z 329 > 241 corresponds to the loss of two CO₂ molecules (2 × 44 Da = 88 Da). For PQQ-13C3 , assuming the stable isotopes are located on the aromatic core (and not the carboxyl groups), the core mass shifts by +3 Da. Thus, the precursor (332) loses the same two unlabeled CO₂ groups (88 Da) to yield a product of 244 (241 + 3). Critical Check: If using [U-13C]-PQQ (uniformly labeled), the transition would be m/z 343 > 253.[6] Always verify the Certificate of Analysis for your specific IS labeling pattern.

Detailed Sample Preparation Protocols

Protocol A: Plasma/Serum (High Throughput)

Best for pharmacokinetic (PK) studies.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

-

IS Addition: Add 10 µL of PQQ-13C3 working solution (1 µg/mL). Vortex briefly.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 1 min.

-

Separation: Centrifuge at 12,000 × g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh vial. Add 100 µL of 10 mM DBAA (Mobile Phase A).

-

Why? Injecting pure ACN can cause peak distortion for early eluters. Diluting with aqueous buffer improves peak shape.

-

-

Injection: Inject 5–10 µL into the LC-MS/MS.

Protocol B: Tissue/Food (Complex Matrix)

Best for endogenous quantification in liver, brain, or fermented foods.

-

Homogenization: Weigh 100 mg tissue. Add 900 µL water. Homogenize (bead beater or probe).

-

IS Addition: Transfer 100 µL homogenate to a tube. Add 10 µL PQQ-13C3 .

-

Acidification: Add 20 µL 6M HCl.

-

Why? PQQ is a tricarboxylic acid. Low pH protonates the carboxyl groups (COOH), making the molecule neutral enough to extract into organic solvent.

-

-

LLE: Add 1 mL Ethyl Acetate . Vortex for 5 min. Centrifuge at 10,000 × g for 5 min.

-

Collection: Transfer the upper organic layer to a fresh glass tube.

-

Repeat: Repeat LLE step once more and combine organic layers.

-

Drying: Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase A (10 mM DBAA). Vortex well.

Method Validation & Performance

Typical performance metrics based on optimized conditions.

| Parameter | Specification | Notes |

| Linearity Range | 1 – 1000 ng/mL | R² > 0.995 using 1/x² weighting. |

| LLOQ | 1.0 ng/mL | S/N > 10.[5] |

| Recovery | 85% - 105% | Corrected by PQQ-13C3. |

| Matrix Effect | < 15% suppression | DBAA helps mitigate suppression by improving retention. |

| Stability | 24 hours at 4°C | Autosampler stability confirmed. |

Expert Insights & Troubleshooting

The "Ion Pairing" Dilemma

Why use DBAA? PQQ is extremely polar. On a standard C18 column with Formic Acid, it elutes near the void volume (t0), where salts and proteins cause massive ion suppression. DBAA acts as an ion-pairing reagent, "masking" the negative charge of PQQ, allowing it to interact hydrophobically with the C18 chain.

Risk Mitigation: Ion-pairing reagents can contaminate the MS source, suppressing signal for other positive-mode methods.[9]

-

Dedication: Use a dedicated column for PQQ analysis.

-

Cleaning: Flush the LC system with 50:50 Isopropanol:Water (without column) after the batch.

-

Source: Clean the ESI spray shield regularly if switching assays.

Handling PQQ Stability

PQQ is redox-active (Quinone

-

Light: PQQ is photosensitive. Perform extraction in amber tubes or low light.

-

Oxidation: The extraction protocol uses acidic conditions which generally stabilizes the oxidized quinone form (PQQ). If measuring reduced PQQ (PQQH2), stabilizing agents like ascorbic acid are required, but for total PQQ, the oxidative extraction is standard.

References

-

Kato, C., et al. (2018). "Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods."[10][11] PLOS ONE.

-

He, P., et al. (2022). "An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study." Molecules.

-

[Link]

- Key Reference for plasma protein precipit

-

-

Noji, N., et al. (2007). "Simple and sensitive method for the determination of pyrroloquinoline quinone in various foods using liquid chromatography/electrospray-ionization tandem mass spectrometry." Journal of Agricultural and Food Chemistry.

-

[Link]

- Found

-

Sources

- 1. Pyrroloquinoline quinone PQQ [sigmaaldrich.com]

- 2. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods | PLOS One [journals.plos.org]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Preparation of PQQ-13C3 sodium internal standard solution

Application Note: Preparation and Validation of PQQ-13C3 Sodium Internal Standard Solution

Abstract

This application note details the rigorous preparation, handling, and validation of a Pyrroloquinoline Quinone-13C3 (PQQ-13C3) sodium salt internal standard solution. Designed for LC-MS/MS quantification in complex biological matrices (plasma, tissue, fermentation broth), this protocol addresses critical stability challenges—specifically photodegradation and pH-dependent solubility.[1] By adhering to this guide, researchers will minimize matrix effects and ensure high-precision recovery data.

Introduction & Scientific Rationale

Pyrroloquinoline quinone (PQQ) is a redox-active cofactor and antioxidant.[2][3][4] In biological samples, PQQ exists at trace levels (nanomolar range) and is highly susceptible to ion suppression and matrix interference during electrospray ionization (ESI).[1]

Why PQQ-13C3? While structural analogs (like phenazine methosulfate) have been used, they fail to compensate for specific ionization variations.[1] A stable isotope-labeled standard, specifically PQQ-13C3 , is the gold standard because:

-

Co-elution: It elutes at the identical retention time as endogenous PQQ, experiencing the exact matrix suppression/enhancement.

-

Mass Shift: The +3 Da mass shift (m/z 329

332) avoids crosstalk with the native analyte while remaining distinguishable in the mass spectrometer. -

Stability: Unlike deuterium-labeled standards (which can undergo H/D exchange in protic solvents), 13C labels on the pyrroloquinoline core are chemically inert.

Physicochemical Properties & Handling

Critical Warning: PQQ is extremely photosensitive . All steps must be performed under yellow light or in amber glassware.

| Property | Specification | Experimental Implication |

| Compound | PQQ-13C3 Disodium Salt | Use MW of the salt form for calculations.[5] |

| Solubility | Water: >3 g/L (at pH > 6.0) | Do not use acidic organic solvents for the primary stock; it will precipitate. |

| pH Stability | Stable at pH 6.0 – 9.0 | Unstable in strong acids or bases. |

| Ionization | ESI Negative Mode | Detects [M-H]⁻ or [M-2H]²⁻.[1] |

| Appearance | Reddish-brown powder | Visual check for complete dissolution is easy. |

Protocol: Preparation of Primary Stock Solution

Objective: Prepare a 1.0 mg/mL (approx. 2.5 mM) Primary Stock Solution.

Materials Required

-

PQQ-13C3 Sodium Salt (Reference Standard, >98% isotopic purity).[1]

-

Solvent: LC-MS Grade Water (degassed).[1]

-

Vessel: Amber volumetric flask (Class A) or Amber borosilicate glass vial.

-

Balance: Analytical balance (readability 0.01 mg).

Step-by-Step Procedure

-

Equilibration: Allow the PQQ-13C3 vial to reach room temperature in a desiccator to prevent condensation.

-

Weighing: Weigh approximately 1.0 mg of PQQ-13C3 sodium salt directly into a tared amber glass vial. Record the exact mass (

).[1] -

Calculation: Calculate the volume of water required to achieve exactly 1.0 mg/mL.

Note: If the certificate of analysis (CoA) specifies purity or salt correction (e.g., trihydrate), adjust the mass accordingly. -

Dissolution: Add the calculated volume of LC-MS grade water.

-

Mixing: Vortex gently for 30 seconds. PQQ disodium salt dissolves readily in neutral water.

-

Checkpoint: The solution should be a clear, reddish-brown liquid with no particulates.[1]

-

-

pH Verification (Optional but Recommended): Spot 2 µL onto a pH strip. Ensure pH is between 6.0 and 7.5. If acidic (<5.0), the salt may revert to the free acid and precipitate.

-

Storage: Aliquot into amber HPLC vials (100 µL each). Store at -20°C . Stability: 6 months.

Protocol: Preparation of Working Internal Standard (WIS)

Objective: Prepare a 100 ng/mL Working Solution for spiking into samples.

-

Thaw: Thaw one aliquot of Primary Stock (1 mg/mL) in the dark at room temperature.

-

Intermediate Dilution (10 µg/mL):

-

Transfer 10 µL of Primary Stock into 990 µL of 10 mM Ammonium Acetate (pH 6.8) .

-

Why Ammonium Acetate? It buffers the solution, preventing precipitation if mixed with acidic mobile phases later.[1]

-

-

Final Working Dilution (100 ng/mL):

-

Transfer 100 µL of Intermediate Dilution into 9.9 mL of Water/Methanol (90:10 v/v) .

-

Note: Keep organic content low (<20%) in the WIS to prevent solvent effects when spiking into aqueous biological samples.

-

Workflow Visualization

The following diagram illustrates the logic flow for preparation and decision-making during the process.

Figure 1: Decision tree for the preparation of PQQ-13C3 stock solutions, ensuring solubility and stability.

LC-MS/MS Validation & Transitions

To validate the internal standard, you must confirm the mass shift and lack of interference.

Instrument Parameters (General Guide):

-

Ion Source: ESI Negative (PQQ is an acidic quinone).

-

Mobile Phase A: 10 mM Dibutylammonium Acetate (DBAA) in Water (Ion pairing agent often used for PQQ retention).[1]

-

Mobile Phase B: Acetonitrile.

MRM Transitions: The transitions below assume the 13C labels are on the stable pyrroloquinoline core.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Native PQQ | 329.0 [M-H]⁻ | 241.0 | 25 - 35 | Loss of CO₂ + other fragments |

| PQQ-13C3 | 332.0 [M-H]⁻ | 244.0 | 25 - 35 | Shift of +3 Da maintained in fragment |

Validation Steps:

-

Isotopic Purity Check: Infuse the PQQ-13C3 solution alone. Ensure the signal at m/z 329 (native) is <0.5% of the signal at m/z 332.

-

Crosstalk Check: Inject a high concentration of Native PQQ. Monitor m/z 332. If a signal appears, adjust chromatographic resolution or mass spec resolution.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | PQQ binding to metal surfaces. | Use PEEK tubing/columns or passivate the LC system with phosphoric acid before the run. |

| Precipitation in Stock | pH dropped below 5.0. | Re-dissolve in 10mM Ammonium Acetate or dilute Ammonia. |

| Signal Drift | Photodegradation. | Verify amber glassware usage. Prepare fresh working standards daily. |

| Broad Peak Shape | Column interaction. | PQQ is a strong chelator. Ensure the mobile phase contains an ion-pairing agent (DBAA) or use a specialized column (e.g., HILIC).[1] |

References

-

FDA GRAS Notice 641. (2016). Pyrroloquinoline Quinone Disodium Salt. U.S. Food and Drug Administration.[6] [Link]

-

Noji, N., et al. (2018).[1] Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. PLOS ONE, 13(12), e0209700.[1] [Link]

-

Wang, J., et al. (2022).[1][3] An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma. Molecules, 27(22), 7965.[1] [Link][1]

-

PubChem. (n.d.). Pyrroloquinoline quinone disodium salt. National Center for Biotechnology Information. [Link][1]

Sources

- 1. CN101193888A - The synthetic method of pyrroloquinoline quinone (PQQ) - Google Patents [patents.google.com]

- 2. fda.gov [fda.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrroloquinoline quinone (PQQ) is reduced to pyrroloquinoline quinol (PQQH2) by vitamin C, and PQQH2 produced is recycled to PQQ by air oxidation in buffer solution at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fda.gov [fda.gov]

Gold-Standard Quantification of Pyrroloquinoline Quinone (PQQ) in Biological Matrices Using Isotope Dilution Mass Spectrometry

Application Note & Protocol

Introduction: The Need for Precise PQQ Quantification

Pyrroloquinoline quinone (PQQ), a redox-active o-quinone, is a fascinating compound recognized for its role as a potent antioxidant and a cofactor for several bacterial dehydrogenases.[1][2] In mammals, while not synthesized endogenously, PQQ is obtained from dietary sources and influences numerous physiological processes, including mitochondrial function, growth, and cognitive health.[1][2] Its potential therapeutic applications have made it a subject of intense research and a component in drug development and nutritional supplements.[3]

However, accurately quantifying PQQ in complex biological matrices like plasma or tissue is challenging. Endogenous levels are typically very low (ng/mL range), and samples are fraught with interfering substances that can suppress or enhance the instrument signal, a phenomenon known as the "matrix effect."[3][4] To overcome these challenges and generate reliable, reproducible data for toxicokinetic studies, biomarker discovery, or quality control, a robust analytical method is essential.[1][2]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis.[5][6] This technique employs a stable, isotopically labeled version of the analyte as an internal standard (IS). Because the labeled standard is chemically identical to the target analyte, it co-elutes chromatographically and experiences the exact same effects during sample extraction, handling, and ionization.[7][8] This meticulous tracking allows for the correction of analytical variability, yielding unparalleled accuracy and precision.[8] This application note provides a detailed protocol for the analysis of PQQ in biological plasma using a validated IDMS method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in overcoming the inherent variability of sample preparation and MS signal response. A known quantity of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C-PQQ) is spiked into the sample at the very beginning of the workflow.[5] The SIL standard is chemically identical to the native PQQ but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

The mass spectrometer can differentiate between the native (light) PQQ and the SIL (heavy) standard based on their mass-to-charge (m/z) ratios. Any loss of analyte during sample preparation or any fluctuation in ionization efficiency will affect both the native PQQ and the SIL standard equally. Therefore, the ratio of the native analyte signal to the SIL standard signal remains constant and is directly proportional to the concentration of the native analyte. By creating a calibration curve using known concentrations of native PQQ and a fixed concentration of the SIL standard, the exact amount of PQQ in the unknown sample can be determined with high accuracy.[6]

Application Protocol: PQQ in Human Plasma

This protocol outlines the steps for quantifying PQQ in human plasma, from sample preparation to data analysis.

Materials and Reagents

-

Analytes: Pyrroloquinoline quinone (PQQ) disodium salt, ¹³C-labeled PQQ disodium salt (¹³C-PQQ) as internal standard (IS).[3]

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Dibutylammonium acetate (DBAA).[3][9]

-

Chemicals: Trichloroacetic acid (TCA) or other protein precipitation agents.

-

Equipment: UPLC system, Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuges, vortex mixer, calibrated pipettes.

-

Consumables: Reversed-phase C18 column (e.g., Atlantis T3, 3 μm, 2.1x100 mm), autosampler vials, microcentrifuge tubes.[3]

Standard and QC Preparation

-